molecular formula C16H13FN2O2S B3601709 2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3601709
M. Wt: 316.4 g/mol
InChI Key: QKIFJKZMIYUIBJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived compound characterized by a 6-methyl-substituted benzothiazole core linked via an acetamide bridge to a 4-fluorophenoxy group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in enhancing hydrophobic interactions and modulating electronic properties in bioactive molecules .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIFJKZMIYUIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluorophenol with 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Modifications
Compound Name Benzothiazole Substituent Acetamide Substituent Biological Activity/Notes Reference
2-(4-Fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 6-Methyl 4-Fluorophenoxy N/A (Structural focus) -
2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 6-Methyl 4-Chlorophenoxy Analog with increased lipophilicity
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide 6-Methyl 2-Methylphenoxy Enhanced steric bulk
2-(3,4-Dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 6-Methyl 3,4-Dimethoxyphenyl Electron-rich substituent; potential CNS activity
PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) 6-Amino-triazine linkage 4-Chlorophenyl + triazine ABCG2 inhibitor; benzothiazole-triazine pharmacophore

Key Observations :

  • Substituent Effects: The 4-fluorophenoxy group in the target compound offers a balance of moderate electron withdrawal and compact size compared to bulkier (e.g., 2-isopropylphenoxy ) or electron-donating groups (e.g., 3,4-dimethoxyphenyl ).
  • Benzothiazole Modifications : The 6-methyl group on the benzothiazole core is conserved in many analogs, suggesting its role in stabilizing hydrophobic interactions .
Table 2: Reported Bioactivities of Structural Analogs
Compound Class Activity Profile Mechanism/Notes Reference
Benzothiazole-thiadiazole hybrids (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide) Anticonvulsant (100% protection in MES model) Hydrophobic benzothiazole domain critical for activity
PZ-39 ABCG2 inhibition and degradation Specific to ABCG2; no effect on ABCB1/ABCC1
Quinoline-benzothiazole conjugates (e.g., 7h–7k) Cholinesterase inhibition Nitro substituents enhance enzyme interaction
IWP-3 (Thienopyrimidine-benzothiazole conjugate) Wnt pathway inhibition Heterocyclic extension modulates target binding

Key Insights :

  • The target compound’s 4-fluorophenoxy group may mimic the hydrophobic domains observed in anticonvulsant thiadiazole analogs .
  • Unlike PZ-39, which uses a triazine linker for ABCG2 inhibition, the target compound’s phenoxy group may favor different target interactions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
This compound C₁₆H₁₃FN₂O₂S 316.35 ~3.2 ~50 (DMSO)
2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₂₂H₁₈ClN₂O₂S 415.91 ~4.1 ~30 (DMSO)
2-(3,4-Dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide C₁₈H₁₈N₂O₃S 342.41 ~2.8 ~100 (DMSO)

Notes:

  • Bulkier substituents (e.g., tert-butylphenoxy ) increase molecular weight and logP, which may hinder blood-brain barrier penetration.

Biological Activity

2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a fluorophenoxy group and a benzothiazole moiety, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNS, with a molecular weight of approximately 353.43 g/mol. The structural components are critical for its biological activity, particularly the acetamide group which is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities such as:

  • Anticancer Activity : Benzothiazole derivatives have been reported to possess anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including lung carcinoma (A549) and cervix carcinoma (HeLa) cells .
  • Antimicrobial Properties : The inclusion of fluorinated phenyl groups often enhances the antimicrobial efficacy of compounds. Similar benzothiazole derivatives have demonstrated antibacterial and antifungal activities, suggesting potential for this compound in treating infections .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Inhibition of Tubulin Polymerization : Some studies suggest that compounds with benzothiazole structures may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .
  • Targeting Specific Enzymes : The acetamide functional group may act as a ligand for certain enzymes or receptors involved in cellular signaling pathways, further contributing to its biological effects.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Aiello et al. (2008)Identified anticancer properties in benzothiazole derivatives, highlighting their potential as therapeutic agents against various cancers .
Cho et al. (2008)Demonstrated significant antibacterial activity in related compounds, suggesting potential applications in treating bacterial infections .
Mijin et al. (2008)Discussed the structural similarities between N-substituted acetamides and natural antibiotics like benzylpenicillin, indicating a promising avenue for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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